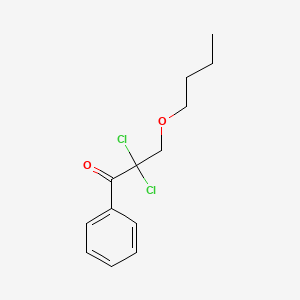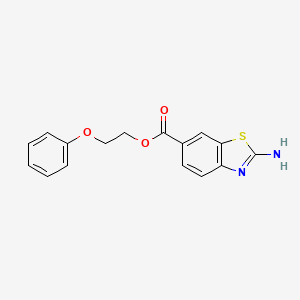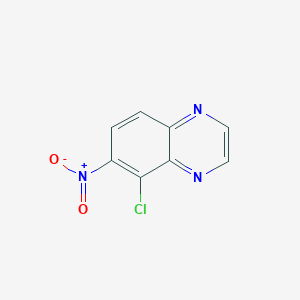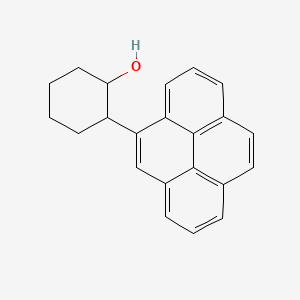
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane is a unique organosilicon compound characterized by its chloropropyl and ethenyl functional groups attached to a tetramethyldisiloxane backbone. This compound is of interest due to its versatile applications in various fields, including materials science, organic synthesis, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane typically involves the hydrosilylation reaction of vinylsiloxanes with chloropropylsiloxanes. This reaction is catalyzed by platinum-based catalysts under mild conditions. The general reaction scheme is as follows:
Vinylsiloxane+ChloropropylsiloxanePt catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the platinum catalyst.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.
Addition Reactions: The ethenyl group can undergo addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different siloxane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under mild heating.
Addition Reactions: Catalysts such as palladium or platinum are used to facilitate the addition of various groups to the ethenyl moiety.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.
Major Products
The major products formed from these reactions include various functionalized siloxanes, which can be further utilized in the synthesis of advanced materials and polymers.
科学的研究の応用
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Materials Science: Used as a precursor in the synthesis of silicone-based materials with unique properties such as hydrophobicity and flexibility.
Organic Synthesis: Serves as a building block for the synthesis of complex organosilicon compounds.
Biomedical Applications: Investigated for its potential use in drug delivery systems and biocompatible coatings.
Industrial Chemistry: Utilized in the production of specialty polymers and resins with enhanced performance characteristics.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane involves its ability to form stable silicon-carbon bonds through various chemical reactions. The chloropropyl group acts as a reactive site for nucleophilic substitution, while the ethenyl group participates in addition reactions. These interactions enable the compound to modify surfaces, create cross-linked networks, and enhance the properties of materials.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane: Lacks the ethenyl group, making it less reactive in addition reactions.
3-Chloropropyltrimethoxysilane: Contains a trimethoxysilane group instead of the tetramethyldisiloxane backbone, leading to different reactivity and applications.
Vinyltrimethoxysilane: Similar in having a vinyl group but differs in the silicon-containing moiety.
Uniqueness
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane is unique due to the presence of both chloropropyl and ethenyl groups, which provide dual reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds.
特性
CAS番号 |
105210-84-2 |
|---|---|
分子式 |
C9H21ClOSi2 |
分子量 |
236.88 g/mol |
IUPAC名 |
3-chloropropyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C9H21ClOSi2/c1-6-12(2,3)11-13(4,5)9-7-8-10/h6H,1,7-9H2,2-5H3 |
InChIキー |
ZQEBGCNKHTYHSZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCCl)O[Si](C)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)



![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)


![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
